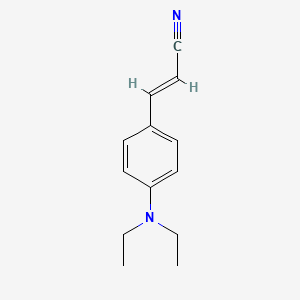

trans-4-(Diethylamino)cinnamonitrile

Description

trans-4-(Diethylamino)cinnamonitrile is a substituted cinnamontrile derivative characterized by a diethylamino group (-N(C₂H₅)₂) at the para position of the benzene ring and a nitrile (-CN) group attached to the α-carbon of the vinyl chain. This compound belongs to a broader class of aromatic nitriles, where electronic and steric effects of substituents significantly influence physicochemical properties such as polarity, stability, and reactivity.

Properties

Molecular Formula |

C13H16N2 |

|---|---|

Molecular Weight |

200.28 g/mol |

IUPAC Name |

(E)-3-[4-(diethylamino)phenyl]prop-2-enenitrile |

InChI |

InChI=1S/C13H16N2/c1-3-15(4-2)13-9-7-12(8-10-13)6-5-11-14/h5-10H,3-4H2,1-2H3/b6-5+ |

InChI Key |

NPWFCIFHEOTMMN-AATRIKPKSA-N |

Isomeric SMILES |

CCN(CC)C1=CC=C(C=C1)/C=C/C#N |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C=CC#N |

Pictograms |

Irritant |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

trans-4-(2,2,3,3-Tetrafluoropropoxy)cinnamonitrile

Structural Differences: The para substituent is a tetrafluoropropoxy group (-OCH₂CF₂CF₂H) instead of diethylamino. The electron-withdrawing fluorine atoms contrast with the electron-donating diethylamino group, altering electronic distribution and intermolecular interactions. Synthesis: Prepared via melt crystallization or isomerization of cis/trans mixtures, achieving >99% purity for the trans isomer . Physical Properties:

- Solidification point: 50.6°C

- ¹H-NMR (CDCl₃): δ 4.39 (OCH₂CF₂), 5.77 (CH–CN), 6.96–7.44 (aromatic protons) .

Applications : Fluorinated analogs are often explored for enhanced thermal stability and unique electronic properties in materials science.

4-(Dimethylamino)benzonitrile

Structural Differences: A dimethylamino group (-N(CH₃)₂) replaces diethylamino, reducing steric bulk but maintaining electron-donating capability. Gas-Phase Ion Energetics: Ionization energy data (7.91 eV) reported by NIST highlight the electronic effects of the dimethylamino group on the nitrile moiety .

4-(Dimethylamino)butyronitrile Hydrochloride

Structural Differences: A shorter aliphatic chain (butyronitrile vs. cinnamonitrile) with a dimethylamino group at the terminal position. Properties: The hydrochloride salt form improves solubility in polar solvents. SMILES notation: N#CCCCN(C)C.Cl . Reactivity: The absence of conjugation between the nitrile and aromatic ring reduces resonance stabilization, likely increasing susceptibility to nucleophilic attack compared to cinnamontriles.

trans-4-(4-Aminocyclohexyloxy)benzonitrile

Safety Profile: Classified under GHS guidelines; requires precautions for inhalation exposure . Applications: Cyclohexyloxy derivatives are often explored in medicinal chemistry for their conformational flexibility.

Comparative Data Table

Key Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.